2-(Thiophen-2-yl)quinazoline-4-thiol
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Overview
Description
2-(Thiophen-2-yl)quinazoline-4-thiol is a heterocyclic compound that contains both a quinazoline and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)quinazoline-4-thiol typically involves the condensation of 2-aminobenzonitrile with thiophene-2-carbaldehyde, followed by cyclization and thiolation reactions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The final thiolation step can be achieved using reagents such as hydrogen sulfide or thiourea.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)quinazoline-4-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolate anions.
Substitution: Thioethers and disulfides.
Scientific Research Applications
2-(Thiophen-2-yl)quinazoline-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)quinazoline-4-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed bioactivity. For example, its anticancer activity could be due to the inhibition of kinases or other proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)quinazoline-4-one: Similar structure but with a carbonyl group instead of a thiol group.
2-(Thiophen-2-yl)quinazoline-4-amine: Contains an amine group instead of a thiol group.
Uniqueness
2-(Thiophen-2-yl)quinazoline-4-thiol is unique due to the presence of both a thiophene ring and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-thiophen-2-yl-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUBQWPDGKIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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